1-Acenaphthenone, 6-nitro-
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Overview
Description
1-Acenaphthenone, 6-nitro- is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group at the 6th position of the acenaphthenone structure. It is a yellow crystalline solid and is primarily used in organic synthesis and research.
Preparation Methods
1-Acenaphthenone, 6-nitro- can be synthesized through various methods. One common synthetic route involves the nitration of 1-acenaphthenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the oxidation of acenaphthene followed by nitration .
Chemical Reactions Analysis
1-Acenaphthenone, 6-nitro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acenaphthenequinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acenaphthenone, 6-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acenaphthenone, 6-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular structures .
Comparison with Similar Compounds
1-Acenaphthenone, 6-nitro- can be compared with other nitro-substituted acenaphthene derivatives, such as:
1-Acenaphthenone, 3-nitro-: Similar in structure but with the nitro group at the 3rd position.
Acenaphthenequinone: An oxidized derivative of acenaphthene, used in the synthesis of various heterocyclic compounds.
Properties
CAS No. |
81851-71-0 |
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Molecular Formula |
C12H7NO3 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
6-nitro-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C12H7NO3/c14-11-6-7-2-1-3-8-10(13(15)16)5-4-9(11)12(7)8/h1-5H,6H2 |
InChI Key |
OCYVPHYKZJQYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC=C2)C(=CC=C3C1=O)[N+](=O)[O-] |
Origin of Product |
United States |
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